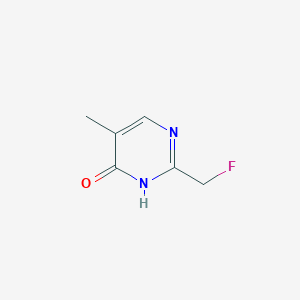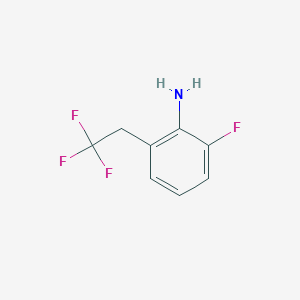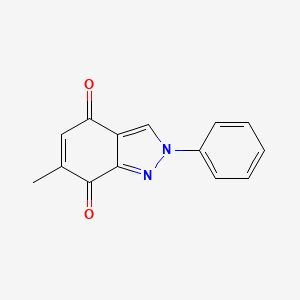
6-Methyl-2-phenyl-2H-indazole-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-phenyl-2H-indazole-4,7-dione is a heterocyclic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential therapeutic applications . The compound’s structure consists of a fused benzene and pyrazole ring, with methyl and phenyl substituents at specific positions, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenyl-2H-indazole-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst . For instance, the reaction of 2-phenylhydrazine with 6-methyl-1,4-benzoquinone under acidic conditions can yield the desired indazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-phenyl-2H-indazole-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of indazole derivatives .
Scientific Research Applications
6-Methyl-2-phenyl-2H-indazole-4,7-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenyl-2H-indazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain . Additionally, its interaction with microbial enzymes can result in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound of the indazole family, known for its diverse biological activities.
2-Phenylindazole: Similar in structure but lacks the methyl and dione substituents, affecting its chemical properties and biological activities.
6-Methylindazole: Contains a methyl group but lacks the phenyl and dione substituents, leading to different reactivity and applications.
Uniqueness
6-Methyl-2-phenyl-2H-indazole-4,7-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both methyl and phenyl groups, along with the dione functionality, enhances its potential as a versatile intermediate in organic synthesis and a candidate for drug development .
Properties
CAS No. |
112664-89-8 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
6-methyl-2-phenylindazole-4,7-dione |
InChI |
InChI=1S/C14H10N2O2/c1-9-7-12(17)11-8-16(15-13(11)14(9)18)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
SQJXKELGKANHPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=CN(N=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


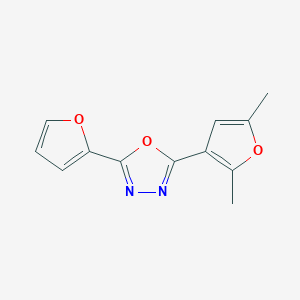
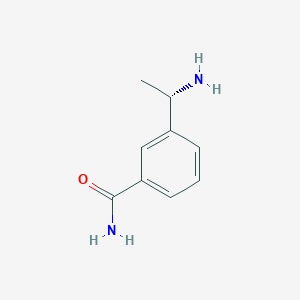
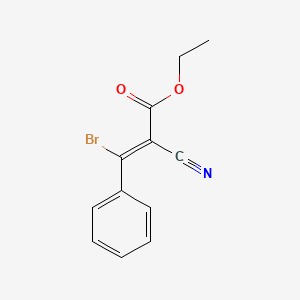
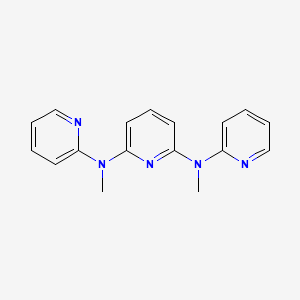

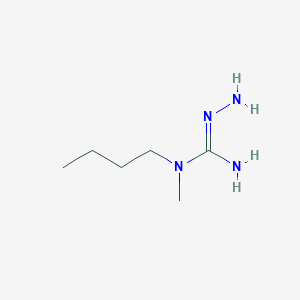



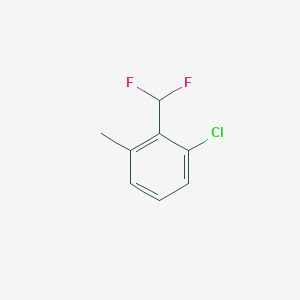
![1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13112018.png)
